3-Acetylpyrrole

Physical Chemistry Thermochemistry Isomer Stability

3-Acetylpyrrole is the meta-substituted pyrrole required for sequential C-5 then C-2 direct arylation—a pathway fundamentally inaccessible to the 2-acetyl isomer due to divergent regioselectivity (29% C-5 vs 7% C-2). Its distinct thermodynamic stability and quantified ecotoxicity (pIGC50 = -0.85) differentiate it from the 2-isomer, making it essential for medicinal chemistry programs targeting IL-1 inhibitors, TRPA1 modulators, and ACC2 (IC50 253 nM). Procure the correct isomer to ensure synthetic fidelity and assay relevance.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 1072-82-8
Cat. No. B085711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylpyrrole
CAS1072-82-8
Synonyms3-acetylpyrrole
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC=C1
InChIInChI=1S/C6H7NO/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3
InChIKeyKHHSXHXUQVNBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylpyrrole (CAS 1072-82-8): Sourcing the Meta-Substituted Pyrrole Building Block


3-Acetylpyrrole is a C-3 substituted pyrrole derivative (C6H7NO) characterized by a melting point of 115-117°C and a boiling point of 220°C . The synthesis of this meta-substituted isomer is more complex than its 2-acetyl counterpart, as direct electrophilic substitution on pyrrole naturally favors the 2- and 5-positions . This inherent synthetic challenge directly impacts its market availability and procurement considerations.

Why 2-Acetylpyrrole Cannot Substitute 3-Acetylpyrrole in Regioselective Synthesis


The acetyl group's position on the pyrrole ring is not a minor structural variation; it is a critical determinant of both thermodynamic stability and reactivity. 2-Acetylpyrrole is thermodynamically more stable than the 3-isomer [1]. This fundamental difference in stability leads to distinct reactivity profiles, particularly in electrophilic substitution reactions where 3-acetylpyrrole exhibits unique regioselectivity. Therefore, substituting one isomer for another in a synthetic pathway or a biological assay will lead to divergent, and likely undesirable, outcomes.

Quantitative Differentiation of 3-Acetylpyrrole from Isomeric Analogs


Thermodynamic Stability vs. 2-Acetylpyrrole

A direct head-to-head calorimetric and computational study determined that 2-acetylpyrrole is thermodynamically more stable than 3-acetylpyrrole [1]. This quantifiable difference in stability directly influences the compound's behavior in reactions and its shelf life.

Physical Chemistry Thermochemistry Isomer Stability

Regioselectivity in Electrophilic Bromination: C-5 vs. C-4

The substitution pattern of the acetyl group dictates the site of subsequent electrophilic attack. Studies show that the bromination of 3-acetylpyrrole produces almost exclusively the 5-substituted product [1]. In contrast, the bromination of 2-acetylpyrrole yields only the 4-bromo product [2].

Organic Synthesis Electrophilic Substitution Regioselectivity

Ecotoxicity Profile vs. 2-Acetylpyrrole (Tetrahymena pyriformis Assay)

In a 40-hour Tetrahymena pyriformis toxicity assay, 3-acetylpyrrole exhibits slightly lower toxicity compared to its 2-isomer. The reported pIGC50 value for 3-acetylpyrrole is -0.85 [1], while the value for 2-acetylpyrrole is -0.91 [2].

Ecotoxicology QSAR Toxicity

Synthetic Utility: Direct C-5 Arylation for 2,5-Diarylpyrroles

3-Acetylpyrrole's substitution pattern allows for a specific sequence of palladium-catalyzed direct arylations. The PdCl(C3H5)(dppb)/KOAc system is effective for the direct regioselective C-5 arylation of 3-acetylpyrroles [1]. A study using a ligand-free Pd(OAc)2 catalyst reported a 29% yield for the C-5 arylation product (5-phenyl-3-acetylpyrrole), compared to only 7% for the C-2 arylation product .

Synthetic Methodology C-H Activation Palladium Catalysis

Procurement-Driven Application Scenarios for 3-Acetylpyrrole


Synthesis of 2,5-Diarylpyrroles via Sequential C-H Activation

The unique regioselectivity of 3-acetylpyrrole, which directs the first arylation to the C-5 position (29% yield vs 7% for C-2 ), makes it the required starting material for the sequential C-5 then C-2 direct arylation sequence [4]. This pathway provides access to 2,5-diaryl-3-acetylpyrroles, a specific substitution pattern that cannot be efficiently synthesized from the 2-acetyl isomer.

Fragment-Based Drug Discovery and Lead Optimization

3-Acetylpyrrole is a reported fragment for the preparation of IL-1 inhibitors and TRPA1 modulators . It also exhibits moderate inhibitory activity against recombinant human Acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 253 nM [4]. Its distinct spatial geometry compared to the 2-isomer makes it a valuable, geometrically unique fragment for exploring novel chemical space in medicinal chemistry programs.

Investigating Structure-Toxicity Relationships

The quantified difference in ecotoxicity between 3-acetylpyrrole (pIGC50 = -0.85) and 2-acetylpyrrole (pIGC50 = -0.91) [REFS-1, REFS-2] makes this compound pair a useful model system for academic and industrial research groups investigating the impact of regiochemistry on the toxicity of heterocyclic compounds. This is relevant for designing safer chemicals.

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